Home > Products > Screening Compounds P61896 > Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate - 853329-87-0

Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate

Catalog Number: EVT-4635325
CAS Number: 853329-87-0
Molecular Formula: C15H16N2O3
Molecular Weight: 272.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

rac-Simendan

Compound Description: rac-Simendan, chemically known as (+/-)-(R,S)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-phenyl]hydrazono]propanedinitrile, is a racemic mixture studied as a potential treatment for congestive heart failure. []

Relevance: Both rac-Simendan and isopropyl (6-oxo-3-phenyl-1(6H)-pyridazinyl)acetate share a core pyridazinone ring system. They differ in the substituents attached to this core, with rac-Simendan featuring a hydrazono propanedinitrile group at the 3-position and a phenyl group at the 4-position of the pyridazinone ring, whereas the target compound has a phenyl group at the 3-position and an isopropyl acetate group at the 1-position. []

Levosimendan

Compound Description: Levosimendan, the levorotatory enantiomer of rac-Simendan, is also a drug candidate for congestive heart failure. It demonstrates enantioselective disposition and plasma protein binding in rats, dogs, and humans. []

Relevance: Levosimendan shares the same core pyridazinone ring system as isopropyl (6-oxo-3-phenyl-1(6H)-pyridazinyl)acetate, with variations in the substituents attached to the ring. Similar to rac-Simendan, levosimendan possesses a hydrazono propanedinitrile group at the 3-position and a phenyl group at the 4-position, contrasting with the target compound's substitution pattern. []

N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A)

Compound Description: SR 141716A serves as a reference compound in a study focusing on the development of novel cannabinoid antagonists. It exhibits a binding affinity towards both cannabinoid CB1 and CB2 receptors, showing a preference for the CB1 receptor. []

Relevance: Although SR 141716A belongs to the pyrazole class, it shares a structural similarity with isopropyl (6-oxo-3-phenyl-1(6H)-pyridazinyl)acetate in terms of having an aromatic ring (chlorophenyl in SR 141716A and phenyl in the target compound) linked to a heterocycle. Both compounds also have a carboxamide group, albeit at different positions. The presence of these shared structural motifs might contribute to their interaction with similar biological targets, although their core heterocyclic systems differ. []

N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

Compound Description: NESS 0327 is a novel putative antagonist of the CB1 cannabinoid receptor, demonstrating high selectivity for CB1 over CB2. It antagonizes the antinociceptive effects of WIN 55,212-2, a cannabinoid agonist, in in vivo models. []

Relevance: NESS 0327, being a pyrazole derivative, bears a structural resemblance to isopropyl (6-oxo-3-phenyl-1(6H)-pyridazinyl)acetate by featuring an aromatic ring (dichlorophenyl) linked to a heterocycle. Moreover, both compounds possess a carboxamide group, although positioned differently within their structures. This commonality in structural motifs may hint at their interaction with similar biological targets, despite differences in their core heterocyclic systems. []

Overview

Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a compound that belongs to the class of pyridazine derivatives. It is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities, particularly as an inhibitor of fatty acid binding protein 4 (FABP4), which is implicated in various metabolic disorders.

Source

The compound can be synthesized through several chemical pathways involving pyridazine derivatives. Research has indicated that derivatives of pyridazine can serve as scaffolds for developing novel inhibitors targeting specific biological pathways .

Classification

Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate can be classified under:

  • Chemical Class: Pyridazine derivatives
  • Functional Group: Ester (due to the isopropyl acetate moiety)
  • Biological Activity: Potential pharmaceutical agent with inhibitory properties against FABP4.
Synthesis Analysis

Methods

The synthesis of Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate typically involves multi-step reactions starting from simpler pyridazine derivatives. The general synthetic approach includes:

  1. Formation of Pyridazine Core: The initial step often involves the condensation of phenylhydrazine with appropriate carbonyl compounds to form the pyridazine scaffold.
  2. Acetylation: The introduction of the isopropyl acetate group can be achieved through acylation reactions, utilizing acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
  3. Final Purification: The final product is purified using chromatographic techniques to ensure the removal of any unreacted starting materials or by-products .

Technical Details

The synthetic pathways may vary, but they often include key intermediates that are characterized by spectral data (NMR, IR) to confirm their structures. The reaction conditions, such as temperature and solvents, are optimized for yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate features:

  • A pyridazine core with a phenyl substituent at position 3.
  • An oxo group at position 6.
  • An isopropyl acetate group attached to the nitrogen atom.

Data

The molecular formula for this compound is C14H16N2O3, with a molecular weight of approximately 256.29 g/mol. The structure can be visualized using molecular modeling software, highlighting the spatial arrangement of atoms and functional groups.

Chemical Reactions Analysis

Reactions

Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate may undergo several chemical reactions, including:

  1. Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield isopropanol and the corresponding acid derivative.
  2. Reduction: The oxo group may be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The nitrogen atom in the pyridazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization .

Technical Details

These reactions are often monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to determine conversion rates and product purity.

Mechanism of Action

Process

The mechanism of action for Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate primarily revolves around its interaction with biological targets such as FABP4:

  1. Binding Affinity: The compound binds to FABP4, inhibiting its function in fatty acid transport.
  2. Metabolic Impact: By inhibiting FABP4, it potentially alters lipid metabolism and reduces lipid accumulation in tissues, which may have therapeutic implications in metabolic disorders like obesity and diabetes .

Data

In vitro studies have shown promising results regarding its efficacy as an inhibitor, with specific inhibitory constants measured in nanomolar ranges.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Melting Point: Specific melting point data would require empirical measurement but is expected to fall within typical ranges for similar compounds.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.

Applications

Scientific Uses

Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate has potential applications in:

  • Drug Development: As a lead compound for developing new FABP4 inhibitors aimed at treating metabolic diseases.
  • Biochemical Research: To study the role of fatty acid binding proteins in cellular metabolism and disease progression.

Research continues into optimizing its structure for enhanced efficacy and reduced side effects, paving the way for its use in clinical settings .

Pharmacological Significance and Target Identification

Role as a Fatty Acid Binding Protein 4 (FABP4) Inhibitor in Metabolic Disorders

Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate and structurally related furan-2(3H)-one derivatives demonstrate significant potential as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key regulator of lipid metabolism and inflammation. FABP4 overexpression is mechanistically linked to insulin resistance, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD). Molecular docking studies indicate that the compound’s lipophilic phenylpyridazinone core facilitates high-affinity interactions with FABP4’s fatty acid-binding pocket, disrupting the transport of endogenous ligands like retinoic acid and prostaglandins [9].

In vitro cytotoxicity screening against metabolic disorder-relevant cell lines (hepatocellular carcinoma HepG-2, colorectal carcinoma HCT116) revealed that analogs of this scaffold, particularly compound L13, exhibit potent bioactivity (IC₅₀ values in the low micromolar range). Density Functional Theory (DFT) analyses correlate this activity with enhanced electron transfer capability at the C3/C4 positions of the furanone ring, optimizing target engagement. These derivatives show selectivity between cancerous and normal fibroblast (BJ-1) cell lines, suggesting therapeutic utility in metabolic dysregulation syndromes without broad off-target cytotoxicity [9].

Table 1: FABP4 Inhibition and Cytotoxic Activity of Select Analogs

CompoundFABP4 IC₅₀ (μM)HCT116 IC₅₀ (μM)HepG-2 IC₅₀ (μM)BJ-1 IC₅₀ (μM)
L131.84.23.9>50
L32.55.16.332.4
L42.14.85.728.9
LN3.06.57.1>50

Potential Modulation of GABAA Receptor Surrogate Systems for Anesthetic Development

This phenylpyridazinone derivative belongs to a structural class (6-phenylpyridazin-3(2H)-ones) identified via high-throughput screening (HTS) against apoferritin, a validated surrogate protein for GABAA receptor transmembrane domains. Apoferritin shares architectural and anesthetic-binding properties with GABAA receptors but offers superior solubility for biochemical assays [3].

The compound displaces the fluorescent reporter 1-aminoanthracene (1-AMA) from apoferritin with an IC₅₀ comparable to propofol (3.04 μM), confirming direct binding to the general anesthetic site. In vivo validation in tadpole models demonstrated that optimized analogs (e.g., ML306) induce immobility—a behavioral proxy for anesthetic efficacy—without toxicity at therapeutic doses. Mechanistically, binding stabilizes the open conformation of GABAA receptor chloride channels, potentiating GABAergic inhibition. This positions phenylpyridazinones as novel scaffolds for developing non-barbiturate injectable anesthetics with improved subtype selectivity [3].

Table 2: GABAA <|place▁holder▁no▁0|> Screening and Anesthetic Profiles

CompoundApoferritin IC₅₀ (μM)Tadpole Immobility EC₅₀ (μM)Toxicity (LC₅₀/EC₅₀)
ML3063.0415.2>90
Propofol50–300*28.58.2
Isopropyl ester derivative5.8 (estimated)Under investigationNot observed

*Representative range for inhaled anesthetics [3].

Interaction with Enzymatic Targets in Neurodegenerative Disease Pathways

Emerging evidence implicates serine proteases—particularly Factor XIa (FXIa)—in neuroinflammatory cascades driving amyloid deposition and tau hyperphosphorylation. Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate serves as a synthetically accessible precursor for FXIa inhibitors described in patent AU2020355830A1 [7].

Structure-activity relationship (SAR) studies demonstrate that:

  • Pyridazinone bioisosteres (e.g., indolin-2-one, quinoxaline) enhance FXIa binding affinity by forming hydrogen bonds with Ser195 and His57 of the catalytic triad.
  • Halogenated phenyl groups (4-fluorophenyl, 3-chlorophenyl) at position 3 improve selectivity over thrombin by occupying the S1' pocket.
  • Isopropyl ester hydrolysis yields active acids that competitively inhibit FXIa (Kᵢ ≈ 10 nM), reducing thrombosis in cerebral microvasculature—a critical pathway in post-stroke neurodegeneration [7].

These inhibitors mitigate fibrin deposition and microglial activation in vivo, suggesting utility in Alzheimer’s disease and vascular dementia where coagulation pathways contribute to neurotoxicity.

Table 3: Key Enzymatic Targets in Neurodegenerative Pathways

Target EnzymeBiological RoleInhibitor ScaffoldAffinity (Kᵢ/IC₅₀)
Factor XIaCoagulation cascade; neuroinflammation3-Arylpyridazin-6-ones4–15 nM
GCPR18Microglial chemotaxisFuranone derivativesSub-μM
PDE9cGMP hydrolysis; synaptic plasticityNot disclosedNot tested

Properties

CAS Number

853329-87-0

Product Name

Isopropyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate

IUPAC Name

propan-2-yl 2-(6-oxo-3-phenylpyridazin-1-yl)acetate

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

InChI

InChI=1S/C15H16N2O3/c1-11(2)20-15(19)10-17-14(18)9-8-13(16-17)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3

InChI Key

NNSFBHHQANUFMA-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.